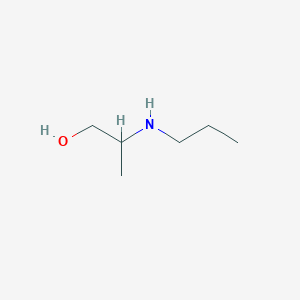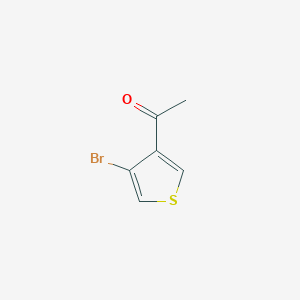
Oxalate de 2-(2,5-diméthylphényl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)piperidine oxalate is a chemical compound with the molecular formula C15H21NO4 It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)piperidine oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.
Medicine: It is explored for its potential use in drug development. Its interactions with biological targets are studied to identify possible medicinal properties.
Industry: The compound is used in the development of new materials and industrial processes. Its chemical properties make it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)piperidine oxalate typically involves the reaction of 2,5-dimethylphenylpiperidine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Dimethylphenyl)piperidine oxalate may involve large-scale chemical reactors and more efficient purification methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial production methods may also include the use of catalysts to speed up the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylphenyl)piperidine oxalate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines). The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while reduction may yield different reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylphenyl)piperidine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(2,5-Dimethylphenyl)piperidine oxalate can be compared with other similar compounds, such as:
2-(2,4-Dimethylphenyl)piperidine oxalate: This compound has a similar structure but with different methyl group positions, leading to different chemical and biological properties.
2-(3,5-Dimethylphenyl)piperidine oxalate:
2-(2,5-Dimethylphenyl)piperidine hydrochloride: This compound has a different counterion (hydrochloride instead of oxalate), which can influence its solubility and stability.
The uniqueness of 2-(2,5-Dimethylphenyl)piperidine oxalate lies in its specific structure and the resulting chemical properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.C2H2O4/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13;3-1(4)2(5)6/h6-7,9,13-14H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIUNBCCFYOFRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1283825.png)






![1-butyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)





